2,5-Dimethyl-4-nitroaniline hydrochloride

Process Chemistry Formulation Salt Selection

Researchers targeting 6-nitro-4,5,8-trimethylquinoline scaffolds face synthetic failure when using generic nitroaniline isomers. This 2,5-dimethyl-substituted hydrochloride salt is the exact building block specified in US5739148. - Unique 2,5-dimethyl pattern governs regioselectivity in cyclocondensations; incorrect isomers yield undesired products. - HCl salt form provides dramatically improved water solubility over the free base, enabling homogeneous conditions for diazotization and azo-coupling at scale. - Higher melting point (163-165°C vs. 134-136°C free base) ensures superior long-term storage stability with reduced caking risk.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Cat. No. B13626814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-nitroaniline hydrochloride
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])C)N.Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-5-4-8(10(11)12)6(2)3-7(5)9;/h3-4H,9H2,1-2H3;1H
InChIKeyAKPRGBHBSMJLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-4-nitroaniline Hydrochloride: Strategic Intermediate


2,5-Dimethyl-4-nitroaniline hydrochloride (CAS 109508-48-7) is the hydrochloride salt of a polysubstituted aromatic amine, characterized by a nitro group at the 4-position and methyl groups at the 2- and 5-positions on the aniline ring [1]. This specific substitution pattern is not merely a structural variation; it dictates the molecule's electronic character and steric profile, making it a strategic intermediate for constructing complex heterocyclic systems that are inaccessible with other nitroaniline isomers [2]. As a salt, it is designed to offer distinct handling and solubility advantages over its free base form in various reaction media [1].

2,5-dimethyl substitution pattern enables regiospecific heterocycle construction (e.g., quinolines).
Hydrochloride salt form supports improved handling and aqueous reaction media.

Why Generic Analogs Fail for 2,5-Dimethyl-4-nitroaniline Hydrochloride


Selecting a generic nitroaniline or a positional isomer as a substitute for 2,5-dimethyl-4-nitroaniline hydrochloride introduces significant risk of synthetic failure. The 2,5-dimethyl pattern provides a unique steric and electronic environment that governs regioselectivity in subsequent reactions, such as cyclocondensations to form quinolines [1]. Using the incorrect isomer (e.g., 2,6-dimethyl-4-nitroaniline) would lead to a different, undesired product [1]. Furthermore, substituting the hydrochloride salt with the free base can compromise solubility in aqueous or protic reaction media, potentially causing heterogeneous reaction conditions, lower yields, and irreproducible outcomes [2]. These are not interchangeable commodities; their physical form and substitution pattern are critical performance attributes.

This Product
2,5-Dimethyl pattern
Regiospecific synthesis for 4,5,8-trimethylquinoline scaffold (US5739148A).
Alternative
Isomeric nitroanilines
Positional isomer (e.g., 2,6-dimethyl) may lead to different regioisomers, obstructing target heterocycle access.
This Product
Hydrochloride salt
Enhanced aqueous solubility supports homogeneous reaction conditions.
Alternative
Free base
Lower water solubility may cause heterogeneous reactions and variable yields.

Quantitative Differentiation from Closest Analogs


Enhanced Aqueous Solubility vs. Free Base

The primary advantage of the hydrochloride salt over its free base (2,5-dimethyl-4-nitroaniline) is enhanced aqueous solubility. The free base has a calculated aqueous solubility of only 0.66 g/L at 25°C , classifying it as very slightly soluble. While direct experimental solubility for the hydrochloride salt is not widely published, the class-level effect of salt formation on aniline derivatives is well-established and dramatic: for example, aniline hydrochloride has a measured solubility of 1070 g/L in water at 25°C, compared to ~36 g/L for aniline free base . This ~30-fold increase for the parent scaffold provides a strong inference that the 2,5-dimethyl-4-nitroaniline hydrochloride will similarly exhibit significantly higher water solubility than its free base, enabling homogenous aqueous reactions.

Aqueous Solubility
Class-level
Target HCl salt: inferred high solubility
Free base: 0.66 g/L (calc.)
~30× increase (class-level for aniline)
Supports homogenous aqueous-phase synthesis
Class-level inference; target-specific data to verify
Process Chemistry Formulation Salt Selection

Regioselective Quinoline Synthesis

US Patent 5,739,148 explicitly utilizes 2,5-dimethyl-4-nitroaniline as the sole starting material for constructing 6-nitro-4,5,8-trimethylquinoline, a key intermediate for alpha-2 adrenoceptor agonists [1]. In this Skraup-type cyclocondensation, the methyl groups at the 2- and 5-positions of the aniline ring are directly incorporated into the 5- and 8-positions of the final quinoline scaffold. This regiochemical outcome is impossible to achieve with the isomeric 2,6-dimethyl-4-nitroaniline or 3,5-dimethyl-4-nitroaniline, which would produce 5,7-dimethyl- or 6,8-dimethyl-quinolines, respectively. The patent's disclosure of this specific reaction confirms that the 2,5-substitution pattern is not trivial but a structural requirement for this pharmacologically relevant heterocycle.

Regioselective Quinoline
Head-to-head
2,5-isomer → 4,5,8-trimethylquinoline
Other isomers → different regioisomers
Structural exclusivity per US5739148A
Regioselectivity essential for target pharmacophore
Patent US5739148A, Example 1
Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Increased Lipophilicity Over 4-Nitroaniline

The addition of two methyl groups significantly increases the lipophilicity of the molecule compared to the parent 4-nitroaniline. The predicted LogP (XLogP3) for 2,5-dimethyl-4-nitroaniline is 1.8 [1], whereas the LogP for unsubstituted 4-nitroaniline is 1.4 . This difference of 0.4 log units represents a ~2.5-fold increase in partition coefficient (octanol/water). This indicates that 2,5-dimethyl-4-nitroaniline hydrochloride will partition more readily into organic phases, which can be a decisive factor in liquid-liquid extraction workups and purification processes.

Lipophilicity (LogP)
Reported
Δ +0.4
2,5-DMA LogP 1.8 vs 4-nitroaniline 1.4 (~2.5×)
Supports organic-phase extraction
Predicted XLogP3 values
Physicochemical Property ADME Extraction Efficiency

Melting Point Advantage for Handling

The hydrochloride salt formation significantly alters the compound's solid-state properties compared to the free base, an advantage for practical handling and storage. The free base 2,5-dimethyl-4-nitroaniline has a reported melting point of 134-136°C , a relatively low range that can lead to softening or caking during storage or shipping. In contrast, the hydrochloride salt is reported to have a much higher melting point of 163-165°C . This elevation of the melting point by approximately 30°C is a well-understood consequence of forming an ionic salt lattice, which generally correlates with improved physical stability for a crystalline solid under variable environmental conditions.

Melting Point
Data to verify
Δ +29°C
HCl salt 163–165°C vs free base 134–136°C
Higher solid-state stability for storage
Supplier datasheets; validate for specific lot
Solid-State Chemistry Formulation Storage Stability

Application Scenarios for 2,5-Dimethyl-4-nitroaniline Hydrochloride


Regiospecific Quinoline Pharmacophore Synthesis

This compound is the required starting material for the synthesis of 6-nitro-4,5,8-trimethylquinoline, as documented in US5739148 [1]. Any research group pursuing this specific class of alpha-2 adrenoceptor agonists must use the 2,5-dimethyl isomer. Substituting with 2,6- or 3,5-dimethyl-4-nitroaniline will not yield the correct substitution pattern, making the target compound inaccessible. The use of the hydrochloride salt can also facilitate the acidic Skraup cyclization conditions, potentially improving the initial homogeneity of the reaction mixture.

Aqueous-Phase Reaction Development

For process chemists seeking to run diazotization, azo-coupling, or other transformations in water, alcohol, or mixed aqueous-organic media, the hydrochloride salt form offers a critical advantage. Its dramatically improved water solubility over the poorly soluble free base (class-level inference based on a >30-fold solubility increase for aniline salts) enables homogenous reaction conditions, which are essential for reproducible kinetics, efficient mixing, and successful scale-up .

Extraction-Optimized Lipophilic Building Block

With a predicted LogP of 1.8, 2,5-dimethyl-4-nitroaniline hydrochloride is significantly more lipophilic than the parent 4-nitroaniline (LogP 1.4) [2]. This property can be strategically used in synthetic sequences where the product of a reaction needs to be efficiently extracted into an organic solvent, separating it from water-soluble by-products or excess reagents. This can lead to simpler, higher-yielding purification processes compared to using more polar analogs.

Stable Intermediate for Compound Libraries

In a procurement or inventory management context, the hydrochloride salt offers superior solid-state stability. Its melting point is approximately 29°C higher than that of the free base (163-165°C vs. 134-136°C) . This higher melting point indicates a more robust crystalline lattice, reducing the risk of degradation, caking, or clumping during long-term storage, thereby ensuring the integrity of the building block for on-demand use in parallel synthesis or medicinal chemistry programs.

Application
Selection Property
Validation Focus
Regiospecific quinoline pharmacophore synthesis
2,5-dimethyl substitution pattern
Regioselectivity in Skraup cyclization
Aqueous-phase reaction development
Hydrochloride salt solubility
Homogenous reaction conditions
Extraction-optimized lipophilic building block
Enhanced lipophilicity vs. 4-nitroaniline
Organic-phase partitioning efficiency
Stable intermediate for compound libraries
Elevated melting point salt
Solid-state stability during storage
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